molecular formula C12H15BrN2O3 B6280257 tert-butyl 7-bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate CAS No. 1350738-76-9

tert-butyl 7-bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate

Cat. No.: B6280257
CAS No.: 1350738-76-9
M. Wt: 315.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 7-bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate: is a heterocyclic compound that features a pyrido[3,4-b][1,4]oxazine core structure. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the tert-butyl ester and bromine substituent makes it a versatile intermediate for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate typically involves the following steps:

    Formation of the Pyrido[3,4-b][1,4]oxazine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-aminopyridine and an appropriate dihydroxy compound under acidic conditions.

    Esterification: The tert-butyl ester group can be introduced via esterification of the carboxylic acid precursor using tert-butyl alcohol and a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield and purity. The use of automated systems for bromination and esterification steps can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions:

    Reduction Reactions: The oxazine ring can be reduced under hydrogenation conditions to yield the corresponding tetrahydro derivative.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions to replace the bromine atom.

    Hydrogenation: Catalysts like palladium on carbon (Pd/C) under hydrogen gas can be employed for the reduction of the oxazine ring.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the compound.

Major Products

    Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or other substituted derivatives.

    Reduction Products: The major product is the tetrahydro derivative of the oxazine ring.

    Oxidation Products: Products can include carboxylic acids, ketones, or other oxidized derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, tert-butyl 7-bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate serves as a valuable intermediate for the construction of more complex molecules

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological disorders. The oxazine ring system is known for its biological activity, and modifications of this compound could lead to new therapeutic agents.

Industry

In the chemical industry, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its ability to undergo various chemical transformations makes it a useful intermediate in industrial processes.

Mechanism of Action

The biological activity of tert-butyl 7-bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate is likely mediated through its interaction with specific molecular targets, such as enzymes or receptors. The exact mechanism of action would depend on the specific modifications made to the compound and the biological context in which it is used. Generally, the oxazine ring can interact with biological macromolecules, influencing their function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 7-bromo-8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-1-carboxylate
  • tert-Butyl 7-bromo-3,8-dimethyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-1-carboxylate

Uniqueness

Compared to similar compounds, tert-butyl 7-bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate is unique due to its specific substitution pattern and the presence of the tert-butyl ester group

Properties

CAS No.

1350738-76-9

Molecular Formula

C12H15BrN2O3

Molecular Weight

315.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.